molecular formula C15H16N2O3 B2609212 (E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide CAS No. 1799273-11-2

(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide

Cat. No.: B2609212
CAS No.: 1799273-11-2
M. Wt: 272.304
InChI Key: VZZJFPXEWSDIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate leads to the formation of several products including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related compounds. This reaction showcases the versatility of cyano acrylamide derivatives in organic synthesis, potentially offering insights into the synthesis of related compounds (O'callaghan et al., 1999).

Mechanofluorochromic Properties

  • The study of 3-aryl-2-cyano acrylamide derivatives, including compounds structurally similar to the query molecule, revealed their distinct optical properties due to different stacking modes. This research can contribute to the development of new materials with tunable optical properties for applications in sensors and optical devices (Qing‐bao Song et al., 2015).

Inhibition Properties and Biological Activity

  • Leflunomide metabolite analogs, structurally related to the query compound, are potent inhibitors of Bruton's tyrosine kinase (BTK), highlighting the therapeutic potential of cyano acrylamide derivatives in the treatment of diseases where BTK is implicated (Ghosh et al., 2000).

Synthesis of Entacapone and Related Studies

  • A new synthesis method for entacapone, a COMT inhibitor, has been developed using a precursor similar to the query molecule. This research not only provides a novel synthetic route but also explores the demethylation process and studies on its metabolites, offering insights into the synthesis and modification of related compounds (Harisha et al., 2015).

Corrosion Inhibition

  • Acrylamide derivatives similar to the query compound have been studied for their corrosion inhibition properties on copper in nitric acid solutions, showing that these compounds can serve as effective corrosion inhibitors. This application demonstrates the potential industrial uses of cyano acrylamide derivatives in metal protection and preservation (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(E)-N-[cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-14-6-2-10(8-13(14)18)3-7-15(19)17-12(9-16)11-4-5-11/h2-3,6-8,11-12,18H,4-5H2,1H3,(H,17,19)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJFPXEWSDIMZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(C#N)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(C#N)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.